

CC214-2: A Technical Guide to a Dual mTORC1/mTORC2 Inhibitor

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Compound of Interest					
Compound Name:	CC214-2				
Cat. No.:	B15621954	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC214-2, also known as sapanisertib and TAK-228, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. By targeting the kinase domain of mTOR, CC214-2 effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), overcoming the limitations of earlier allosteric mTORC1 inhibitors like rapamycin. This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers. This technical guide provides an in-depth overview of CC214-2, including its mechanism of action, biochemical and cellular activity, preclinical pharmacology, and detailed experimental protocols for its evaluation.

Introduction

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from growth factors, nutrients, and cellular energy status to control essential cellular processes. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2]

mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2] Rapamycin and its analogs (rapalogs) allosterically inhibit mTORC1 but do not directly inhibit



mTORC2. This incomplete inhibition can lead to a feedback activation of AKT signaling via mTORC2, potentially limiting the therapeutic efficacy of rapalogs.[2]

CC214-2 was developed as a second-generation mTOR inhibitor to address this limitation. As an ATP-competitive inhibitor, it directly targets the mTOR kinase domain, thereby blocking the activity of both mTORC1 and mTORC2.[2] This dual inhibition results in the suppression of downstream effectors of both complexes, leading to more potent and sustained antiproliferative and pro-apoptotic effects in cancer cells.

Mechanism of Action

CC214-2 exerts its anti-tumor activity by directly inhibiting the kinase activity of mTOR, a serine/threonine kinase that is a central component of both mTORC1 and mTORC2.

Inhibition of mTORC1 Signaling

Inhibition of mTORC1 by **CC214-2** leads to the dephosphorylation of its key downstream substrates, including:

- Ribosomal protein S6 kinase (S6K): Inhibition of S6K phosphorylation (e.g., at Ser235/236) leads to a decrease in protein synthesis and cell size.
- Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Inhibition of 4E-BP1 phosphorylation allows it to bind to and inhibit the translation initiation factor eIF4E, thereby suppressing the translation of key proteins required for cell growth and proliferation.

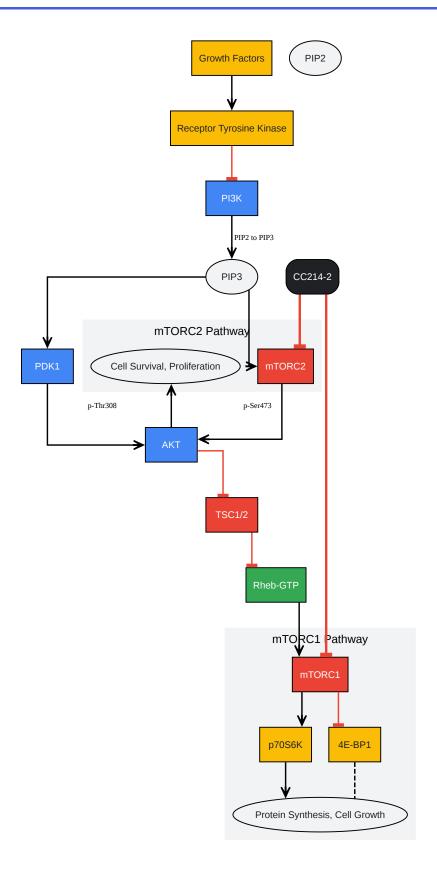
Inhibition of mTORC2 Signaling

Inhibition of mTORC2 by **CC214-2** results in the reduced phosphorylation of its primary substrate:

AKT: Specifically, CC214-2 prevents the phosphorylation of AKT at Serine 473 (Ser473), a
key event for its full activation. Inhibition of AKT activation leads to decreased cell survival
and proliferation.

By simultaneously inhibiting both mTORC1 and mTORC2, **CC214-2** provides a more comprehensive blockade of the mTOR pathway compared to mTORC1-selective inhibitors.





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Figure 1: mTOR Signaling Pathway and Inhibition by CC214-2.



Quantitative Data

The following tables summarize the available quantitative data for CC214-1 and CC214-2, providing a basis for experimental design and data interpretation.

Table 1: Biochemical and Cellular Potency

Compound	Target	Assay Type	IC50 (nM)	Cell Line	Reference
CC214-1	mTOR	Biochemical	2	-	[3]
CC214-1	Cell Proliferation	Cellular	~500	U87EGFRvIII	[4]
TAK-228	Cell Proliferation	Cellular	24.3	CAL-29	[5]

Note: Specific biochemical IC₅₀ values for **CC214-2** against isolated mTORC1 and mTORC2 complexes are not readily available in the public domain, but are expected to be similar to CC214-1.

Table 2: Kinase Selectivity Profile

While a comprehensive quantitative selectivity panel for **CC214-2** against the PI3K isoforms is not publicly available, it has been reported to be a highly selective mTOR inhibitor with significantly less potency against PI3K α .[6] The development of isoform-specific PI3K inhibitors is an active area of research, and their selectivity profiles are crucial for minimizing off-target effects.[6][7][8][9]

Table 3: Preclinical Pharmacokinetics of Sapanisertib (TAK-228)

Detailed preclinical pharmacokinetic parameters for sapanisertib in mice are not consistently reported across public literature. However, clinical studies in East Asian patients with advanced nonhematological malignancies have provided some pharmacokinetic data.



Parameter	Value	Population	Dosing	Reference
T _{max} (h)	~0.5 - 2.6	Human	Single dose	[1]
t ₁ / ₂ (h)	~5.9 - 7.6	Human	Single dose	[1]

Note: These are clinical data and may not directly translate to preclinical mouse models.

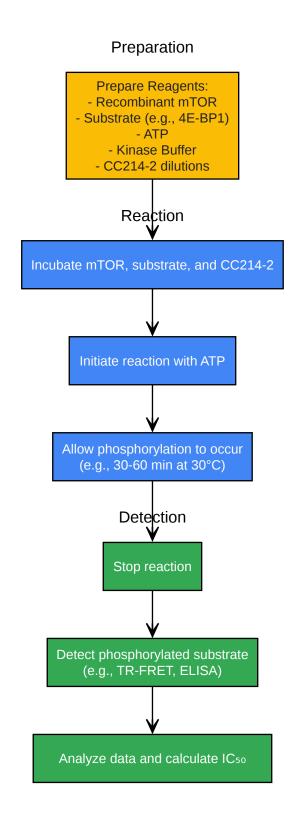
Experimental Protocols

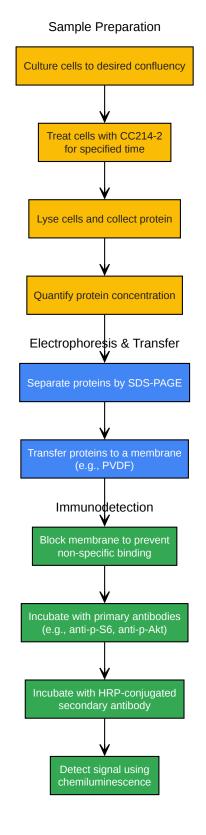
The following sections provide detailed methodologies for key experiments to evaluate the activity of **CC214-2**.

In Vitro mTOR Kinase Assay

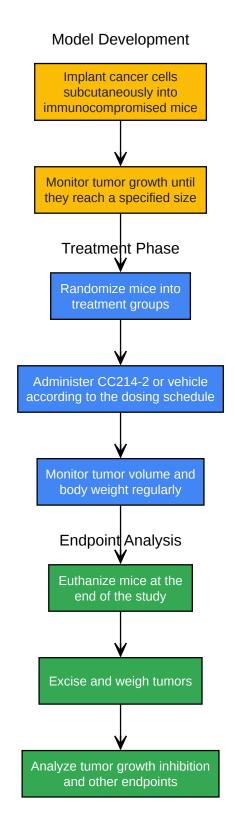
This protocol describes a general method for measuring the kinase activity of mTOR in vitro, which can be adapted to assess the inhibitory potential of **CC214-2**.











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